(5Z)-5-{1-[(4-hydroxyphenyl)amino]ethylidene}-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5Z)-5-{1-[(4-hydroxyphenyl)amino]ethylidene}-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines a pyrimidine ring with a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{1-[(4-hydroxyphenyl)amino]ethylidene}-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidine ring and the subsequent attachment of the hydroxyphenyl group. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced techniques such as microwave-assisted synthesis and catalytic processes can further enhance the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{1-[(4-hydroxyphenyl)amino]ethylidene}-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-{1-[(4-hydroxyphenyl)amino]ethylidene}-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it a valuable tool for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its interactions with biological targets suggest it could be developed into drugs for treating various diseases.
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for use in manufacturing and other industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{1-[(4-hydroxyphenyl)amino]ethylidene}-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation and various inorganic syntheses.
Uniqueness
What sets (5Z)-5-{1-[(4-hydroxyphenyl)amino]ethylidene}-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione apart from similar compounds is its unique combination of a pyrimidine ring and a hydroxyphenyl group. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for a wide range of scientific and industrial applications.
Properties
IUPAC Name |
6-hydroxy-5-[N-(4-hydroxyphenyl)-C-methylcarbonimidoyl]-1-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-7(14-8-3-5-9(17)6-4-8)10-11(18)15-13(20)16(2)12(10)19/h3-6,17,19H,1-2H3,(H,15,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCSMDVCTOAOMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)O)C2=C(N(C(=O)NC2=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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